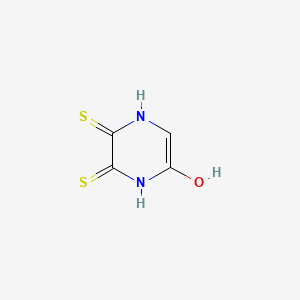
2(1H)-Pyrazinone, 5,6-dimercapto-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Pyrazinone, 5,6-dimercapto- is a heterocyclic compound with significant interest in various scientific fields due to its unique chemical structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrazinone, 5,6-dimercapto- typically involves the cyclization of appropriate precursors under controlled conditions One common method includes the reaction of 2,3-diaminopyrazine with carbon disulfide in the presence of a base, followed by oxidation to form the desired compound
Industrial Production Methods
Industrial production of 2(1H)-Pyrazinone, 5,6-dimercapto- may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The scalability of the synthesis process is crucial for its application in various industries.
化学反应分析
Types of Reactions
2(1H)-Pyrazinone, 5,6-dimercapto- undergoes several types of chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced forms.
Substitution: The mercapto groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
科学研究应用
2(1H)-Pyrazinone, 5,6-dimercapto- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
作用机制
The mechanism of action of 2(1H)-Pyrazinone, 5,6-dimercapto- involves its interaction with molecular targets through its mercapto groups. These groups can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity or modification of protein function. The compound’s ability to undergo redox reactions also contributes to its biological activity, including its antioxidant properties.
相似化合物的比较
Similar Compounds
- 2(1H)-Pyrazinone, 3,5-dimercapto-
- 2(1H)-Pyrazinone, 4,6-dimercapto-
- 2(1H)-Pyrazinone, 5,6-dihydroxy-
Uniqueness
2(1H)-Pyrazinone, 5,6-dimercapto- is unique due to the specific positioning of its mercapto groups, which significantly influence its reactivity and potential applications. Compared to similar compounds, it offers distinct advantages in terms of its chemical behavior and versatility in various reactions and applications.
属性
分子式 |
C4H4N2OS2 |
|---|---|
分子量 |
160.2 g/mol |
IUPAC 名称 |
5-hydroxy-1,4-dihydropyrazine-2,3-dithione |
InChI |
InChI=1S/C4H4N2OS2/c7-2-1-5-3(8)4(9)6-2/h1H,(H,5,8)(H2,6,7,9) |
InChI 键 |
YKTGJUSKBWFBJM-UHFFFAOYSA-N |
规范 SMILES |
C1=C(NC(=S)C(=S)N1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





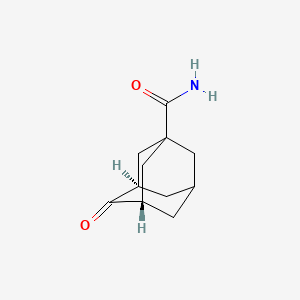
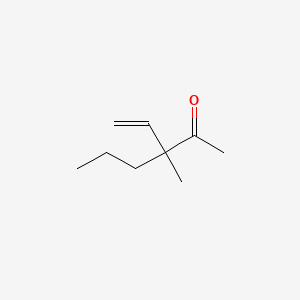
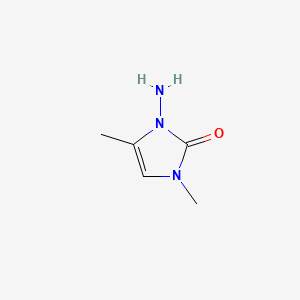

![3,3',4,4',5,5',6,6'-Octafluoro[1,1'-biphenyl]-2,2'-diamine](/img/structure/B13836175.png)

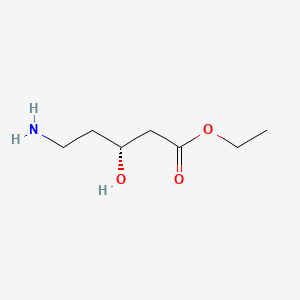
![N-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B13836199.png)
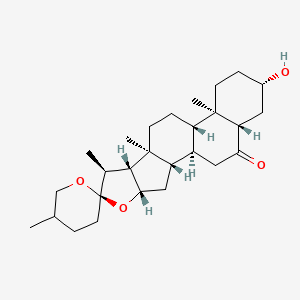
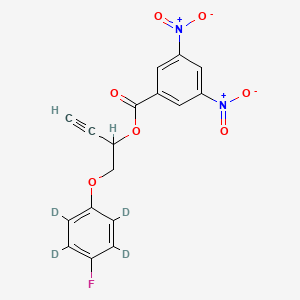
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,5-dioxopyrrol-1-yl)amino]ethyl]pentanamide](/img/structure/B13836227.png)
